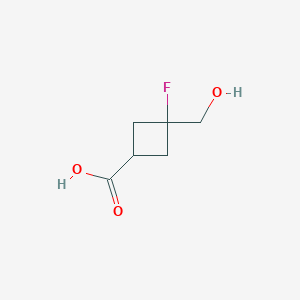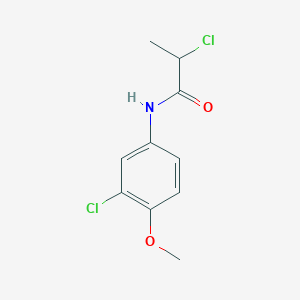
2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide” is a halogenated derivative of a secondary amide bearing an aromatic substituent . It is used in the synthetic preparation of antimicrobial agents .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide” is represented by the linear formula C10H12ClNO2 . The C(=O)—N(H)—Car—Car torsion angle of −33.70 (18)° rules out the presence of resonance spanning the amide as well as the aromatic system .Physical And Chemical Properties Analysis
The molecular weight of “2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide” is 248.11 . It appears as a solid form . The InChI string representation is 1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-4H,5H2,1H3,(H,12,13) .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide is a compound of interest in various fields of chemical research, including organic synthesis, pharmaceuticals, and material science. Its structure suggests it could be involved in reactions that form the basis of drug design and development or in the synthesis of complex organic molecules.
Aldol-Type Reactions : The chemical's potential involvement in aldol-type reactions is highlighted by the study on propen-2-yl acetate and N-chlorosuccinimide leading to 4-substituted 4-benzyloxybutan-2-ones, showcasing its utility in creating complex molecules (Masuyama, et al., 1992).
Bioactive Constituents : A study identified compounds with bioactive potential, including chymotrypsin inhibitory activity and antimicrobial effects against E. coli and Shigella boydii, from Jolyna laminarioides, indicating the chemical's relevance in natural product chemistry and drug discovery (Atta-ur-rahman, et al., 1997).
Polymer Synthesis : Its applicability extends to the synthesis of polymers with specific properties, such as the creation of a novel cationic polymer that can switch to a zwitterionic form upon light irradiation, indicating potential in material science for DNA condensation and release, as well as antibacterial applications (Sobolčiak, et al., 2013).
Luminescent Complexes : Research into luminescent mono- and binuclear cyclometalated platinum(II) complexes incorporating aryl groups similar to those in 2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide showcases the compound's potential in developing new materials for electronic and photonic applications (Lai, et al., 1999).
Applications in Environmental and Health Sciences
- Endocrine Disruptor Studies : Methoxychlor, an environmental estrogen, has been studied for its proestrogenic activity, with methoxychlor being metabolically activated to its estrogenic form, HPTE. This highlights the relevance of chemicals like 2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide in understanding the impact of environmental estrogens on health (Cummings, 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-6(11)10(14)13-7-3-4-9(15-2)8(12)5-7/h3-6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJCKGBDVUTQAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2980993.png)
![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-mesitylacetamide](/img/structure/B2980995.png)

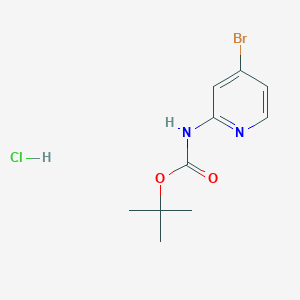
![2-[(3-chlorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone](/img/structure/B2981001.png)
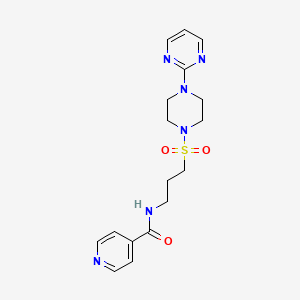

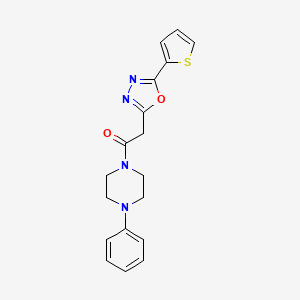
![Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2981007.png)
![N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2981008.png)
